N-{4-[(1E)-1-(2-{4-[(furan-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)ethyl]phenyl}acetamide
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Overview
Description
N-{4-[(1E)-1-(2-{4-[(furan-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)ethyl]phenyl}acetamide is a complex organic compound featuring a triazine core, substituted with furan, methoxyphenyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1E)-1-(2-{4-[(furan-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)ethyl]phenyl}acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Substitution Reactions: The triazine core is then functionalized with furan-2-ylmethylamine and 4-methoxyaniline through nucleophilic substitution reactions.
Hydrazone Formation: The hydrazinylidene group is introduced by reacting the triazine derivative with hydrazine hydrate.
Final Coupling: The final step involves coupling the hydrazone derivative with 4-acetamidophenylacetaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1E)-1-(2-{4-[(furan-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)ethyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The hydrazone group can be reduced to hydrazine derivatives.
Substitution: The triazine core can undergo further substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its triazine core is a versatile scaffold for creating libraries of compounds for drug discovery.
Biology
Biologically, N-{4-[(1E)-1-(2-{4-[(furan-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)ethyl]phenyl}acetamide has potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine
In medicine, this compound is being explored for its potential therapeutic effects, particularly in targeting cancer cells and bacterial infections.
Industry
Industrially, it can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{4-[(1E)-1-(2-{4-[(furan-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)ethyl]phenyl}acetamide involves its interaction with specific molecular targets. The triazine core can bind to enzymes and receptors, inhibiting their activity. The furan and methoxyphenyl groups enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(1E)-1-(2-{4-[(furan-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)ethyl]phenyl}acetamide: Unique due to its specific substitution pattern.
N-{4-[(1E)-1-(2-{4-[(pyridin-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)ethyl]phenyl}acetamide: Similar structure but with a pyridine ring instead of furan.
N-{4-[(1E)-1-(2-{4-[(thiophen-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)ethyl]phenyl}acetamide: Contains a thiophene ring, offering different electronic properties.
Uniqueness
The uniqueness of this compound lies in its combination of furan and methoxyphenyl groups, which confer specific chemical reactivity and biological activity not seen in its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C25H26N8O3 |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
N-[4-[(E)-N-[[4-(furan-2-ylmethylamino)-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]amino]-C-methylcarbonimidoyl]phenyl]acetamide |
InChI |
InChI=1S/C25H26N8O3/c1-16(18-6-8-19(9-7-18)27-17(2)34)32-33-25-30-23(26-15-22-5-4-14-36-22)29-24(31-25)28-20-10-12-21(35-3)13-11-20/h4-14H,15H2,1-3H3,(H,27,34)(H3,26,28,29,30,31,33)/b32-16+ |
InChI Key |
YZNDHVRDXHWKEJ-KPGMTVGESA-N |
Isomeric SMILES |
C/C(=N\NC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC)NCC3=CC=CO3)/C4=CC=C(C=C4)NC(=O)C |
Canonical SMILES |
CC(=NNC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC)NCC3=CC=CO3)C4=CC=C(C=C4)NC(=O)C |
Origin of Product |
United States |
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